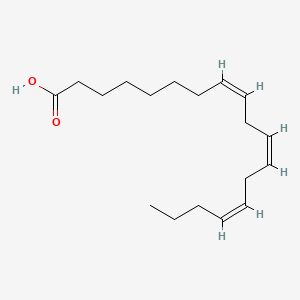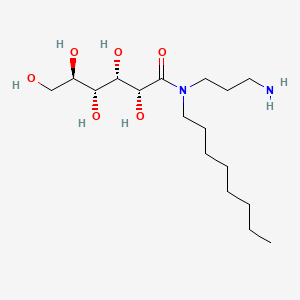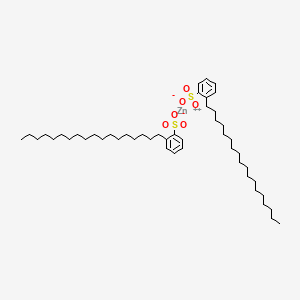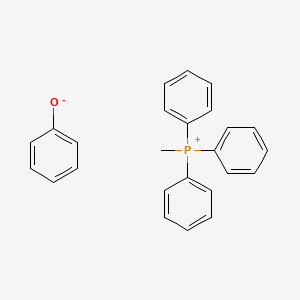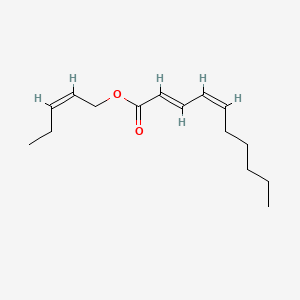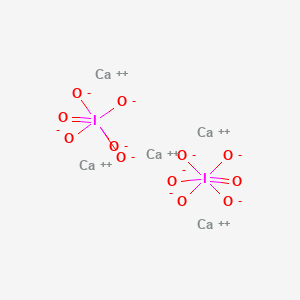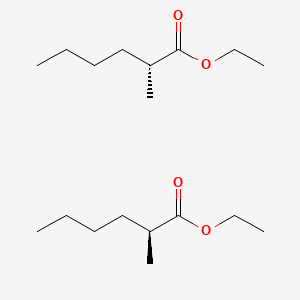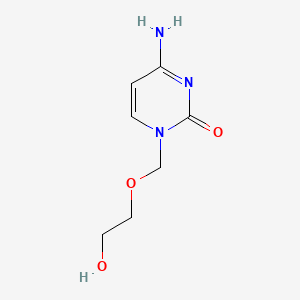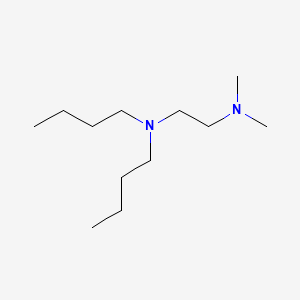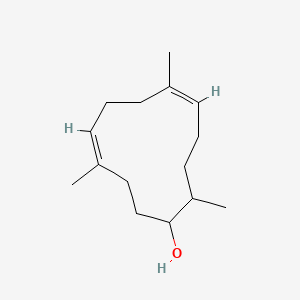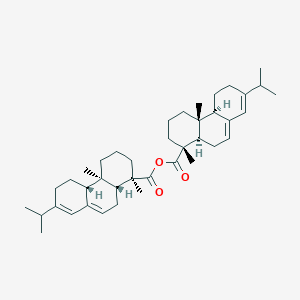
Abietic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abietic anhydride is a chemical compound derived from abietic acid, a naturally occurring resin acid found in rosin. It is an organic compound with the molecular formula C20H28O3. This compound is primarily used in the synthesis of various chemical products and has significant applications in the fields of chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Abietic anhydride can be synthesized through the dehydration of abietic acid. This process typically involves heating abietic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions often require temperatures ranging from 100°C to 150°C to facilitate the removal of water and formation of the anhydride.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled dehydration of abietic acid using advanced dehydration techniques. The process involves the use of high-temperature reactors and efficient dehydrating agents to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Abietic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form abietic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Esterification: Requires the presence of an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of amines and may require a catalyst such as pyridine or triethylamine.
Major Products Formed:
Hydrolysis: Abietic acid.
Esterification: Abietic esters.
Amidation: Abietic amides.
科学的研究の応用
Abietic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: Employed in the study of resin acids and their biological activities.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of adhesives, coatings, and varnishes due to its excellent film-forming properties.
作用機序
The mechanism of action of abietic anhydride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The compound undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by a nucleophile, leading to the formation of various products such as acids, esters, and amides. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
類似化合物との比較
Acetic Anhydride: Commonly used in acetylation reactions and has similar reactivity to abietic anhydride.
Maleic Anhydride: Used in the production of resins and polymers, and undergoes similar hydrolysis and esterification reactions.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and polymers, and shares similar chemical properties with this compound.
Uniqueness of this compound: this compound is unique due to its natural origin from abietic acid and its specific applications in the production of rosin-based products. Its distinct chemical structure and reactivity make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
19897-44-0 |
|---|---|
分子式 |
C40H58O3 |
分子量 |
586.9 g/mol |
IUPAC名 |
[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C40H58O3/c1-25(2)27-11-15-31-29(23-27)13-17-33-37(31,5)19-9-21-39(33,7)35(41)43-36(42)40(8)22-10-20-38(6)32-16-12-28(26(3)4)24-30(32)14-18-34(38)40/h13-14,23-26,31-34H,9-12,15-22H2,1-8H3/t31-,32-,33+,34+,37+,38+,39+,40+/m0/s1 |
InChIキー |
NDTNEAIKTSZYCF-XWNHBAMRSA-N |
異性体SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)C |
正規SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
